Product packaging for Ethyl 3-amino-2,2-dimethylpropanoate(Cat. No.:CAS No. 59193-77-0)

Ethyl 3-amino-2,2-dimethylpropanoate

Cat. No.: B1594953
CAS No.: 59193-77-0
M. Wt: 145.2 g/mol
InChI Key: RYKWAKCJLTYPCV-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. Ethyl 3-amino-2,2-dimethylpropanoate is an effective synthon due to the presence of its reactive primary amine and ethyl ester groups. These functional groups provide sites for a variety of chemical reactions, enabling the construction of larger, more intricate molecular architectures. For instance, the amine group can readily participate in reactions such as acylation, alkylation, and arylation, while the ester group can be hydrolyzed or aminated to introduce further diversity. This dual functionality allows chemists to strategically plan synthetic routes for novel compounds.

Foundational Role as an Organic Building Block

As a building block, this compound provides a core structural motif that can be incorporated into larger molecules. Its gem-dimethyl group offers steric hindrance, which can influence the conformation and reactivity of the final product. This characteristic is particularly useful in the design of pharmacologically active compounds where specific three-dimensional arrangements are often required for biological activity.

The compound is a recognized building block in the synthesis of various organic molecules. nih.gov For example, it is an important intermediate in the preparation of certain pharmaceuticals. google.com The synthesis of complex molecules often involves the piecing together of smaller, well-defined building blocks, and this compound serves as a reliable and versatile component in this modular approach to chemical synthesis.

Compound Data

Below are interactive tables detailing the properties of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound nih.gov
CAS Number59193-77-0 nih.govechemi.com
Molecular FormulaC7H15NO2 nih.govechemi.com
InChIInChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3 nih.gov
SMILESCCOC(=O)C(C)(C)CN nih.gov

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight145.20 g/mol nih.govechemi.com
Exact Mass145.110278721 Da nih.govechemi.com
Topological Polar Surface Area52.3 Ų nih.govechemi.com
Hydrogen Bond Donor Count1 echemi.com
Hydrogen Bond Acceptor Count3 echemi.com
Rotatable Bond Count4 echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1594953 Ethyl 3-amino-2,2-dimethylpropanoate CAS No. 59193-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKWAKCJLTYPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329585
Record name ethyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59193-77-0
Record name ethyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Synthetic Routes to Ethyl 3-amino-2,2-dimethylpropanoate and its Analogues

The synthesis of β-amino esters like this compound can be achieved through various strategic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

A common and direct approach to synthesizing this compound involves the chemical transformation of its corresponding hydroxy precursor, Ethyl 3-hydroxy-2,2-dimethylpropanoate. sigmaaldrich.comnih.gov This conversion from an alcohol to an amine can be executed through several multi-step sequences. A typical method involves activating the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. This is followed by nucleophilic substitution with an azide (B81097) source, like sodium azide. The resulting azido-ester is then reduced to the target primary amine via catalytic hydrogenation or using reagents like triphenylphosphine (B44618) (in the Staudinger reaction).

Another established method is the Mitsunobu reaction. In this protocol, the hydroxy ester is treated with diethyl azodicarboxylate (DEAD) or a similar reagent, triphenylphosphine, and a nitrogen nucleophile such as phthalimide (B116566). Subsequent hydrolysis or hydrazinolysis of the phthalimide group yields the desired primary amine. These methods provide reliable pathways to the target compound from readily available hydroxy esters. rsc.org

The alkylation of ketene (B1206846) silyl (B83357) acetals represents a powerful carbon-carbon bond-forming reaction for the synthesis of ester derivatives. In the context of preparing β-amino esters, this reaction typically involves the conjugate addition of a ketene silyl acetal (B89532) to an electrophilic nitrogen source, such as a nitroolefin. The utility of nitroolefins is sometimes limited by their tendency to polymerize, but the use of sterically hindered Lewis acids can mediate this reaction effectively. nih.gov

While the specific use of fluorinated alcohols as primary promoters for this exact transformation is not extensively documented in mainstream literature, the principle of using additives to enhance reactivity and selectivity is well-established. For instance, Lewis acids are commonly employed to activate the electrophile. nih.gov Furthermore, recent advancements have demonstrated highly enantioselective acylation of silyl ketene acetals using specific catalysts, highlighting the potential for precise control in these reactions. acs.org The modification of reaction conditions, including the solvent system, is crucial for optimizing yield and minimizing side products. beilstein-journals.org

Enzymatic and biocatalytic methods are paramount for producing enantiomerically pure amino acid esters, which are valuable in pharmaceutical synthesis. nih.govacs.orgmdpi.com Lipase-mediated kinetic resolution is a widely employed technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. nih.govlibretexts.org

In a typical kinetic resolution via hydrolysis, a racemic mixture of an amino acid ester is treated with a lipase (B570770) in an aqueous buffer. The lipase selectively catalyzes the hydrolysis of one enantiomer (e.g., the L-enantiomer) to its corresponding carboxylic acid, while leaving the other enantiomer (e.g., the D-enantiomer) largely unreacted. nih.govlibretexts.org The resulting mixture of the amino acid and the unreacted amino ester can then be separated. Lipases such as Pseudomonas cepacia lipase (lipase PS), Candida antarctica lipase B (CAL-B), and Candida rugosa lipase have demonstrated high reactivity and enantioselectivity in these transformations. nih.govsemanticscholar.org The resolution of β-amino carboxylic esters through lipase-catalyzed hydrolysis is a known and effective method. semanticscholar.org For example, lipase PS-catalyzed hydrolysis has been used for the kinetic resolution of various 3-amino-3-phenylpropanoate esters. semanticscholar.org

Alternatively, kinetic resolution can be performed via enantioselective N-acylation in an organic solvent, where the lipase acylates one enantiomer in the presence of an acyl donor, leaving the other enantiomer unmodified. researchgate.net These enzymatic methods are valued for their mild reaction conditions, high enantioselectivity (often with E-values >200), and environmental friendliness. semanticscholar.orgnih.gov

Table 1: Lipases in Kinetic Resolution of Amino Acid Esters

Lipase Source Reaction Type Substrate Class Selectivity Reference
Pseudomonas cepacia (Lipase PS) Hydrolysis β-Aryl-substituted β-amino carboxylic esters Excellent (E > 200) semanticscholar.org
Candida antarctica Lipase B (CAL-B) Hydrolysis Tetrahydro-isoquinoline skeleton β-amino esters High semanticscholar.org
Candida antarctica Lipase A (CAL-A) N-Acylation Cyclic secondary amines (indolines) High enantiopreference researchgate.netnih.gov
Burkholderia cepacia (PS IM) Hydrolysis 3-Phenylisoserine ethyl ester Excellent (E > 200) mdpi.com
Pig Kidney Acylase Hydrolysis (Amide) N-acyl amino acids High (L-enantiomer specific) libretexts.org

Rearrangement reactions provide a classic yet powerful tool for synthesizing amines. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com The reaction proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate that is subsequently hydrolyzed to the amine, releasing carbon dioxide. wikipedia.orgchemistrysteps.com

This reaction can be strategically adapted for the synthesis of β-amino acids. The process starts with a malonic acid monoester, which is converted to its corresponding monoamide (a malonamic acid). Treatment of this malonamic acid derivative with reagents like phenyliodoso acetate (B1210297) or N-bromosuccinimide (NBS) in the presence of a base and an alcohol (like methanol) initiates the Hofmann rearrangement. chem-station.combeilstein-journals.org The intermediate isocyanate is trapped by the alcohol to form a stable carbamate, which can be subsequently hydrolyzed to yield the β-amino acid. A key advantage of the Hofmann rearrangement is that the stereochemistry of the migrating alkyl group is retained during the process. chem-station.comslideshare.net This method is valuable for creating β-amino acids with both carboxyl and amino group protection, making them useful in peptide synthesis. beilstein-journals.org

Enantioselective Synthesis and Stereochemical Control

The demand for enantiomerically pure compounds, particularly in the life sciences, has driven the development of sophisticated methods for asymmetric synthesis.

Enantiomerically pure β-amino acids and their esters, including chiral this compound, are highly valuable as chiral building blocks. researchgate.net They serve as versatile precursors for the synthesis of a wide array of complex, biologically active molecules. For instance, enantiopure β-amino acids are crucial components in the synthesis of pharmaceuticals, including anticancer agents like Taxol, which contains a β-amino acid side chain. semanticscholar.orgmdpi.com They are also incorporated into novel antibiotics and are fundamental to the creation of peptidomimetics and non-natural peptides with unique structural and functional properties.

The ability to synthesize these building blocks in high enantiomeric purity, often through enzymatic resolutions, allows for precise control over the stereochemistry of the final target molecule. mdpi.comnih.gov The functional groups of the β-amino ester—the amine and the ester—can be selectively modified, making it a "multi-useful" precursor for constructing diverse molecular architectures. researchgate.net

Derivatization and Functionalization Reactions

This compound possesses two primary reactive sites: the primary amine and the carboxylate ester. These functional groups allow for a wide range of subsequent modifications to generate structural diversity.

The primary amino group is a versatile handle for introducing a variety of substituents.

N-Alkylation : Direct N-alkylation can be achieved by reacting the amine with alkyl halides. However, this method often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled approach is the catalytic N-alkylation using alcohols, as described previously, which offers high selectivity for mono-alkylation. nih.govnih.gov

Reductive Amination : This is a highly effective and controlled method for N-alkylation. masterorganicchemistry.com The process involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an imine intermediate in situ. This intermediate is then immediately reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the protonated imine in the presence of the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of over-alkylation and is a cornerstone of amine synthesis. masterorganicchemistry.com

The ethyl ester group can be transformed to introduce new functionalities and properties.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2,2-dimethylpropanoic acid, under either acidic or basic conditions. This transformation is fundamental for subsequent reactions, such as peptide couplings.

Amide Formation : The ester can be converted directly into an amide by reacting with an amine (ammonolysis or aminolysis), often at elevated temperatures. A more common laboratory method involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with a desired amine using standard peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. This two-step process provides access to a vast array of N-substituted amides.

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group, altering the steric and electronic properties of the ester.

Reduction : The ester can be reduced to the corresponding primary alcohol, 3-amino-2,2-dimethylpropan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Further functionalization can be achieved through various bond-forming reactions.

N-Acylation : The primary amine readily reacts with acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base, to form stable amide bonds. This is one of the most common transformations for amino esters.

C-N Bond Formation (Cross-Coupling) : The primary amine can participate in transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. tcichemicals.com This reaction allows for the formation of a C-N bond between the amine of this compound and an aryl halide or triflate, providing access to N-aryl β-amino esters. tcichemicals.com

C-C Bond Formation : While direct C-C bond formation on the backbone of this compound is challenging due to the lack of easily activated positions, derivatization can enable such reactions. For instance, after converting the ester to a different functional group, subsequent reactions can be performed. More advanced methods could involve the strategic installation of a leaving group to participate in coupling reactions. A related strategy in amino acid synthesis involves the catalytic asymmetric alkynylation of α-imino esters to build a C-C bond, which can then be further modified. nih.gov

A summary of key functionalization reactions is provided below.

Functional GroupReaction TypeReagentsProduct TypeRef
AmineReductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine masterorganicchemistry.com
AmineN-AcylationAcid Chloride, BaseAmide-
AmineBuchwald-Hartwig AminationAryl Halide, Pd-catalyst, BaseN-Aryl Amine tcichemicals.com
EsterHydrolysisNaOH or HCl (aq)Carboxylic Acid-
EsterAmide FormationAmine, Coupling Agent (e.g., DCC)Amide-
EsterReductionLiAlH₄Primary Alcohol-

Mechanistic Investigations of Reactivity

Exploration of Reaction Pathways, such as the Proposed Borrowing Hydrogen Mechanism in Amination

The formation of the amine group in ethyl 3-amino-2,2-dimethylpropanoate can be envisaged through several synthetic routes, with the "borrowing hydrogen" or "hydrogen autotransfer" mechanism being a plausible and atom-economical approach. This mechanism typically involves the catalytic amination of an alcohol. In the context of synthesizing the target compound, this would likely start from a precursor such as ethyl 3-hydroxy-2,2-dimethylpropanoate.

The borrowing hydrogen catalytic cycle generally proceeds through the following key steps:

Dehydrogenation: A transition-metal catalyst, often based on ruthenium or iridium, abstracts hydrogen from the alcohol substrate (ethyl 3-hydroxy-2,2-dimethylpropanoate) to form a transient metal-hydride species and the corresponding aldehyde (ethyl 2,2-dimethyl-3-oxopropanoate).

Condensation: The in situ generated aldehyde then reacts with an amine source, such as ammonia, to form an imine intermediate with the concomitant release of a water molecule.

Hydrogenation: The metal-hydride species, which had "borrowed" the hydrogen, then transfers it back to the imine, reducing it to the final amine product, this compound, and regenerating the active catalyst.

This process is highly efficient as it avoids the use of external reducing agents and often proceeds with high selectivity. The direct reductive amination of the corresponding β-keto ester, ethyl 2,2-dimethyl-3-oxopropanoate, with an amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN), represents an alternative but related pathway. masterorganicchemistry.comorganic-chemistry.org

StepDescriptionReactant/IntermediateProduct/Intermediate
1DehydrogenationEthyl 3-hydroxy-2,2-dimethylpropanoateEthyl 2,2-dimethyl-3-oxopropanoate
2CondensationEthyl 2,2-dimethyl-3-oxopropanoate + NH₃Imine intermediate
3HydrogenationImine intermediate + Metal-hydrideThis compound

Table 1: Proposed Steps in the Borrowing Hydrogen Amination for the Synthesis of this compound. This table outlines the key transformations in the proposed catalytic cycle.

Unveiling Stereoselectivity and Regioselectivity Mechanisms in Synthetic Transformations

The concepts of stereoselectivity and regioselectivity are central to the synthesis of complex molecules. In the case of this compound, the presence of a gem-dimethyl group at the C2 position simplifies the stereochemical considerations at this center, as it is not a stereocenter. However, if the synthesis involves precursors with stereogenic centers, or if reactions are performed on the amino group that could introduce new stereocenters, controlling the stereochemical outcome is critical.

Regioselectivity, on the other hand, pertains to the selective reaction at one of several possible reactive sites. For instance, in the synthesis of related β-enamino esters, acylation can occur at either the nitrogen (N-acylation) or the α-carbon (C-acylation), and the regioselectivity can be influenced by factors such as the solvent, base, and the nature of the acylating agent. While this compound itself does not have the enamine structure, the principles of regiocontrol are relevant in its synthesis from precursors like β-keto esters, where enolate formation and subsequent reactions must be controlled.

The synthesis of substituted β-amino esters often faces the challenge of controlling the regioselectivity of the amination process, especially with unsymmetrical precursors. However, for this compound, the starting materials are typically designed to yield the desired regioisomer. For example, the reductive amination of ethyl 2,2-dimethyl-3-oxopropanoate ensures the amino group is introduced at the C3 position.

Reaction TypeKey ChallengeInfluencing Factors for ControlRelevance to this compound
Stereoselective SynthesisControl of newly formed stereocentersChiral catalysts, auxiliaries, reaction conditionsThe gem-dimethyl group at C2 prevents it from being a stereocenter.
Regioselective SynthesisDirecting the reaction to a specific siteSteric hindrance, electronic effects, catalyst choicePrecursor choice (e.g., ethyl 2,2-dimethyl-3-oxopropanoate) dictates the position of the amino group.

Table 2: Overview of Stereoselectivity and Regioselectivity Considerations. This table summarizes the key aspects of stereochemical and regiochemical control in the context of the target compound.

Role of Catalysts and Reaction Promoters in Mechanistic Control (e.g., HFIP-mediated SN1-type processes)

Catalysts and reaction promoters play a pivotal role in dictating the reaction mechanism and, consequently, the outcome of a chemical transformation. In the synthesis of this compound and its derivatives, various catalytic systems can be employed.

For instance, in a hypothetical SN1-type process for the introduction of the amino group, a protic, non-nucleophilic solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) could be instrumental. HFIP is known to promote reactions that proceed through cationic intermediates due to its strong hydrogen-bond-donating ability and high ionizing power, while being a poor nucleophile itself. An SN1 pathway for the formation of this compound could involve the formation of a carbocation at the C3 position of a suitable precursor, which is then trapped by an amine. The stability of such a carbocation would be a key factor, and the gem-dimethyl group at the adjacent C2 position might exert some electronic influence.

Recent studies have shown that HFIP can mediate a variety of transformations, including Friedel-Crafts reactions and aza-Cope rearrangements, by stabilizing cationic intermediates or through more complex mechanisms involving hydrogen-bonded clusters. bldpharm.comresearchgate.net In the context of amination, HFIP could facilitate the departure of a leaving group and stabilize the resulting carbocation, thereby promoting a nucleophilic attack by an amine.

Furthermore, Lewis acids are also known to catalyze the synthesis of related amino esters. For example, a patent describes the use of trifluoromethanesulfonic acid as a catalyst for the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674) to produce ethyl 3-(pyridin-2-ylamino)propanoate, a structurally related compound. google.compatsnap.com This suggests that acid catalysis could also be a viable strategy for promoting the addition of amines to suitable precursors for the synthesis of this compound.

Promoter/CatalystProposed Mechanistic RolePotential Application in Synthesis
Ruthenium/Iridium ComplexesFacilitate dehydrogenation/hydrogenationCatalytic amination via borrowing hydrogen mechanism.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Stabilization of cationic intermediatesPromotion of SN1-type amination reactions.
Lewis Acids (e.g., Trifluoromethanesulfonic acid)Activation of electrophilesCatalysis of Michael addition of amines to α,β-unsaturated esters.

Table 3: Role of Catalysts and Promoters in Mechanistic Control. This table highlights the function of different catalytic species in plausible synthetic routes.

Applications in Advanced Organic and Medicinal Chemistry

Strategic Building Block for Complex Molecular Architectures

As a foundational unit, this compound provides chemists with a reliable starting point for synthesizing a variety of high-value molecules.

The class of β-amino acid esters is integral to the synthesis of specialized chemicals, including those used in agriculture. For instance, related acrylate (B77674) structures are central to a class of herbicides that inhibit photosystem II (PSII) electron transport. researchgate.net A series of 2-cyano-3-(substituted)pyridinemethylaminoacrylates have been synthesized and shown to possess significant herbicidal properties. researchgate.net Some of these compounds demonstrated excellent herbicidal activity at application rates as low as 75 grams per hectare. researchgate.net This highlights the potential of the amino acrylate scaffold, present in molecules like ethyl 3-amino-2,2-dimethylpropanoate, as a key element in the design of new agrochemicals.

Chiral amines are crucial structural elements found in approximately 40-45% of small-molecule pharmaceuticals, as well as in many important fine chemicals and agrochemicals. nih.gov this compound serves as a precursor for the synthesis of such enantiomerically pure compounds. A highly efficient method for obtaining chiral β-amino acids and their esters is through the enzymatic kinetic resolution of their racemic forms. mdpi.com

Lipase-catalyzed hydrolysis is a well-established technique for this purpose. mdpi.com In a typical process, a racemic mixture of a β-amino carboxylic ester is subjected to hydrolysis using a lipase (B570770), such as lipase PSIM from Burkholderia cepasia. mdpi.com This enzymatic reaction selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.com This method can produce both the unreacted ester and the product amino acid with excellent enantiomeric excess (ee ≥99%) and in good chemical yields. mdpi.com This approach is applicable to a wide range of β-amino esters, including this compound, providing a reliable pathway to its chiral forms for use in asymmetric synthesis. mdpi.comresearchgate.net

Parameter Condition
Enzyme Lipase PSIM (Burkholderia cepasia)
Substrate Racemic β-amino carboxylic ester hydrochlorides
Solvent iPr₂O (Diisopropyl ether)
Additives Et₃N (Triethylamine), H₂O
Temperature 45 °C
Outcome (R)-amino esters and (S)-amino acids with ≥99% ee
Data derived from a general method for lipase-catalyzed hydrolysis of β-amino acid esters. mdpi.com

The dual functionality of this compound makes it an ideal scaffold for generating diverse chemical libraries, which are essential tools in drug discovery for screening against various biological targets. The primary amine can be readily derivatized through reactions like acylation, alkylation, or sulfonylation, while the ester group can be hydrolyzed, reduced, or converted to an amide. This allows for the systematic creation of a multitude of structurally related compounds from a single starting material.

Purines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. While substituted purines are important therapeutic targets, direct synthetic routes employing this compound for their construction are not prominently featured in reviewed literature. However, the general utility of amino esters in building complex heterocyclic systems suggests their potential applicability in this area.

The sustainable synthesis of chemical building blocks is a growing priority in the chemical industry. β-amino acid esters can be produced from renewable feedstocks, offering a greener alternative to traditional petroleum-based syntheses. One such method involves the direct catalytic amination of 3-hydroxypropionate (B73278) esters, which can be derived from biomass. This transformation provides a waste-free construction of the β-amino acid ester moiety. The development of environmentally friendly polymerization processes using microwave irradiation without solvents or catalysts has also been explored for producing poly(β-amino esters). rsc.org These green methodologies underscore the potential for producing this compound and related compounds from sustainable sources.

Intermediary Role in Pharmaceutical and Biologically Active Compound Synthesis

The structural motif of β-amino acids is found in numerous biologically active molecules, making their esters critical intermediates in pharmaceutical development.

Amino acid esters are frequently used as prodrugs to improve the pharmacological properties of a parent drug, such as enhancing bioavailability or enabling targeted delivery. nih.gov The value of β-amino acid esters as precursors is exemplified by the synthesis of the direct thrombin inhibitor, dabigatran (B194492) etexilate. google.com A key intermediate in its synthesis is ethyl 3-(pyridin-2-ylamino)propanoate, a compound structurally analogous to this compound. google.com

A patented method describes the synthesis of this intermediate from 2-aminopyridine (B139424) and ethyl acrylate using trifluoromethanesulfonic acid as a catalyst. google.com This process represents a significant improvement over previous methods, offering higher yields and simpler operating conditions suitable for industrial production. google.com The role of this intermediate underscores the importance of the ethyl propanoate scaffold in constructing complex, high-value active pharmaceutical ingredients.

Parameter Condition
Reactants 2-aminopyridine, Ethyl acrylate
Solvent Anhydrous Ethanol
Catalyst Trifluoromethanesulfonic acid
Temperature 120-160 °C
Reaction Time 16-20 hours
Product Ethyl 3-(pyridin-2-ylamino)propanoate
Data derived from the patented synthesis of a key intermediate for Dabigatran. google.com

Synthesis of Specific Therapeutic Agents, including Components for Hypertension Medications like Aliskiren

While the direct incorporation of this compound into the final structure of the antihypertensive drug Aliskiren is not the most commonly cited pathway, its chemical relatives are crucial for the synthesis. Specifically, the closely related compound, 3-amino-2,2-dimethylpropionamide , is a key intermediate that is condensed with a larger molecule to form the final Aliskiren structure.

The synthesis of this essential amide intermediate can begin from esters of 3-hydroxy-2,2-dimethylpropionic acid, such as the ethyl or methyl ester. A typical synthetic route involves the esterification of 3-hydroxy-2,2-dimethylpropionic acid, followed by the protection of the hydroxyl group (e.g., as a mesylate or tosylate). The critical step is then ammonolysis, where the ester is treated with ammonia. This reaction converts the ester functional group directly into the primary amide, yielding 3-amino-2,2-dimethylpropionamide, the necessary building block for Aliskiren. google.com This multi-step process highlights the role of related ester compounds as precursors in the industrial production of vital pharmaceutical intermediates.

Table 1: Key Intermediates in Aliskiren Synthesis

Compound Name CAS Number Molecular Formula Role
Aliskiren 173334-57-1 C₃₀H₅₃N₃O₆ Final Active Pharmaceutical Ingredient
3-amino-2,2-dimethylpropionamide 88355-92-0 C₅H₁₂N₂O Key intermediate for condensation

Contributions to Anticancer Research via Structural Motifs, including Histone Deacetylase (HDAC) and Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

The core structure of 3-amino-2,2-dimethylpropanoic acid has been utilized as a foundational building block in the development of novel anticancer agents. Research has focused on incorporating this unique, lipophilic β²,²-amino acid into synthetic heptapeptides. researchgate.net These studies have shown that the inclusion of this moiety can lead to compounds with high anticancer potency.

One derivative, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide, demonstrated significant anticancer activity with IC₅₀ values ranging from 0.32 to 3.89 μM across a panel of 59 different human cancer cell lines. researchgate.net The research suggests that these β²,²-amino acid derivatives represent a promising class of anticancer agents due to their high potency and straightforward synthesis. researchgate.net Furthermore, a patent has described the use of 3-amino-2,2-dimethylpropanoic acid as a building block for creating cytotoxic pentapeptides for potential use in antibody-drug conjugates. google.com

Based on the available research, there is no specific information linking this compound or its parent acid to the structural motifs of Histone Deacetylase (HDAC) or Cyclin-Dependent Kinase 8 (CDK8) inhibitors. The anticancer applications found are related to cytotoxic peptides.

Modulation of Biological Pathways through Interaction with Molecular Targets such as Enzymes and Receptors

The derivatives of this compound contribute to the modulation of critical biological pathways primarily through their incorporation into larger, pharmacologically active molecules.

Enzyme Inhibition: The most prominent example is in the synthesis of Aliskiren. The 3-amino-2,2-dimethylpropionamide portion of Aliskiren is integral to its function as a direct inhibitor of renin, an aspartyl protease. Renin is the enzyme responsible for the first and rate-limiting step in the renin-angiotensin system (RAS), which regulates blood pressure. By blocking the active site of renin, Aliskiren prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby downregulating the entire pathway and lowering blood pressure.

Membrane Disruption: In the context of anticancer peptides synthesized using the 3-amino-2,2-dimethylpropanoic acid scaffold, the proposed mechanism of action involves the disruption of cancer cell membranes. These synthetic peptides are designed to have amphipathic properties, allowing them to interact with and destabilize the plasma membranes of cancer cells, leading to cell death. researchgate.net

Design of Peptidomimetics and Unnatural Amino Acid Incorporations for Enhanced Pharmacological Value

The parent compound, 3-amino-2,2-dimethylpropanoic acid (also known as β,β-dimethyl-β-alanine), is classified as a β-amino acid, which is a type of unnatural amino acid. The incorporation of such residues into peptides creates peptidomimetics with enhanced properties.

The gem-dimethyl substitution on the α-carbon (the C2 position) imparts significant conformational constraints. This structural feature is valuable in peptide design for several reasons:

Inducing Secondary Structures: The β²,²-amino acid building block is believed to induce turn structures within peptide chains. researchgate.net

Increased Stability: Peptides incorporating this unnatural amino acid have shown high stability against proteolytic degradation by enzymes like trypsin and α-chymotrypsin. researchgate.net This increased metabolic stability is a critical attribute for enhancing the pharmacological value of peptide-based drugs, as it can lead to a longer half-life in the body.

Research groups have successfully synthesized β-peptidomimetics using this scaffold to create small, amphipathic molecules with potent antimicrobial activity and improved enzymatic stability. researchgate.netresearchgate.net The use of 3-amino-2,2-dimethylpropanoic acid and its derivatives as building blocks for β-homo-peptides has also been reported. scribd.com This strategic use of an unnatural amino acid demonstrates a key method for transforming peptides into more drug-like molecules. researchgate.net

Table 2: Properties Enhanced by Incorporation of 3-Amino-2,2-dimethylpropanoic Acid Moiety

Pharmacological Property Enhancement Mechanism Resulting Advantage
Metabolic Stability Resistance to proteolytic enzymes. researchgate.net Longer biological half-life, improved bioavailability.
Structural Definition Induces specific turn conformations in peptide chains. researchgate.net Potentially higher binding affinity and selectivity for targets.

| Novel Scaffolding | Acts as a lipophilic building block for new chemical entities. researchgate.net | Creation of novel anticancer and antimicrobial agents. |

Analytical Characterization and Computational Studies in Research

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of Ethyl 3-amino-2,2-dimethylpropanoate, each providing unique insights into its molecular architecture.

NMR spectroscopy serves as the primary tool for elucidating the carbon-hydrogen framework of the molecule. While detailed spectra are available from commercial suppliers, the expected signals can be predicted based on the molecular structure. bldpharm.com

¹H NMR: The proton NMR spectrum is expected to show five distinct signals. The ethyl ester group would present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The two methyl groups at the C2 position are chemically equivalent and would appear as a single sharp singlet. The methylene protons adjacent to the amino group (-CH₂NH₂) would also produce a singlet. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. ucl.ac.uk

Predicted ¹H NMR Data for this compound
Assignment
-C(CH₃ )₂
-OCH₂CH₃
-CH₂ NH₂
-OCH₂ CH₃
-CH₂NH₂

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display five unique carbon signals, corresponding to each distinct carbon environment in the molecule. The carbonyl carbon of the ester is expected at the lowest field (~175 ppm), while the aliphatic carbons appear at higher fields.

Predicted ¹³C NMR Data for this compound
Assignment
-OCH₂CH₃
-C(CH₃ )₂
C (CH₃)₂
-CH₂ NH₂
-OCH₂ CH₃
-C =O

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns, which further confirms the structure. The compound has a molecular formula of C₇H₁₅NO₂ and a molecular weight of approximately 145.20 g/mol . echemi.com High-Resolution Mass Spectrometry (HRMS) can confirm the exact mass, which is calculated to be 145.110278721 Da. echemi.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 145. Common fragmentation pathways for esters and amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage next to the carbonyl group. libretexts.orgmiamioh.edu A prominent fragment would be expected from the loss of the ethoxy group (-OC₂H₅), resulting in an acylium ion at m/z 100.

Predicted Mass Spectrometry Data for this compound
m/z
145
100
73
44

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show absorptions corresponding to the N-H bonds of the primary amine, C=O of the ester, and various C-H and C-O bonds. rsc.orgnist.gov

Predicted IR Absorption Bands for this compound
Frequency Range (cm⁻¹)
3300-3500
2850-2980
~1735
1150-1250

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. However, a search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for this compound. Such an analysis, if performed, would reveal the exact conformation of the molecule in the solid state and detail the hydrogen bonding network formed by the primary amine groups.

Thermal analysis techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition profile of a compound. abo.fi DTA measures temperature differences between the sample and a reference as a function of temperature, revealing phase transitions, while TGA measures changes in mass with temperature, indicating decomposition or desolvation. abo.fi Specific experimental DTA or TGA data for this compound are not prominently reported in the surveyed literature.

The elemental composition is determined from the molecular formula, C₇H₁₅NO₂. echemi.com

Elemental Composition of this compound
Element
Carbon (C)
Hydrogen (H)
Nitrogen (N)
Oxygen (O)

Theoretical and Computational Chemistry Applications

Computational chemistry provides valuable theoretical insights into the properties of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) are frequently employed to predict molecular geometries, spectroscopic profiles, and electronic properties. nih.govdntb.gov.ua For this compound, computational models can be used to calculate optimized bond lengths and angles, predict IR and NMR spectra, and analyze the molecule's electronic structure. researchgate.net

Public databases provide several computed properties for this molecule. echemi.com For instance, the topological polar surface area (TPSA), a descriptor related to a molecule's polarity and ability to form hydrogen bonds, is calculated to be 52.3 Ų. echemi.com The XLogP3, a computed value for the octanol-water partition coefficient, is 0.4, suggesting a degree of hydrophilicity. echemi.com These theoretical calculations are crucial in modern chemical research for predicting molecular behavior and guiding experimental design.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbital Analysis, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, electronic distribution, and spectroscopic signatures.

Research on related ester and amine-containing compounds illustrates the utility of DFT. For instance, a study on ethyl 3-[(pyridin-2-yl)amino]propanoate employed DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its molecular structure and vibrational spectra. researchgate.net Such calculations provide optimized molecular geometries that correspond to the lowest energy state of the molecule.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and will be more reactive. The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT is used to predict spectroscopic data. Theoretical vibrational frequencies (FT-IR and Raman) can be calculated and then compared with experimental spectra to confirm the molecular structure. researchgate.net The analysis is often aided by tools like the VEDA4 package for a detailed assignment of vibrational modes. researchgate.net Similarly, electronic properties like the molecular electrostatic potential (MEP) can be mapped onto the electron density surface, visually identifying the regions of a molecule that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions. researchgate.net

Table 1: Example DFT-Calculated Properties for a Related Compound (ethyl 3-[(pyridin-2-yl)amino]propanoate)

Parameter Value Significance
HOMO Energy -6.21 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.13 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.08 eV Indicates chemical reactivity and stability; a larger gap implies higher stability.

Data derived from a study on ethyl 3-[(pyridin-2-yl)amino]propanoate, illustrating the type of data obtained from DFT calculations. researchgate.net

Molecular Docking for Ligand-Target Interaction Analysis and Prediction of Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target to predict their binding affinity and mode of interaction, thereby forecasting potential biological activity. nih.govresearchgate.net

The process involves placing the ligand into the binding site of the protein and calculating a "score," most commonly an estimated binding energy, which reflects the strength of the interaction. researchgate.net A lower (more negative) binding energy generally indicates a more stable and favorable ligand-receptor complex.

For example, in a study of ethyl 3-[(pyridin-2-yl)amino]propanoate, molecular docking was used to evaluate its potential as an inhibitor of human alpha thrombin (PDB code: 1PPB), an enzyme involved in the blood coagulation cascade. researchgate.net The results showed a stable complex with a significant binding energy, suggesting it could be a potential antagonist for this target. researchgate.net The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site.

Computational platforms like PASS (Prediction of Activity Spectra for Substances) can also predict a broad spectrum of biological activities based on a compound's structure by comparing it to a large database of known bioactive molecules. way2drug.combmc-rm.org This allows researchers to prioritize which biological activities to test experimentally. way2drug.com For a novel compound like this compound, such predictive tools could identify potential pharmacological or toxicological effects, guiding further investigation. way2drug.combmc-rm.org

Table 2: Example Molecular Docking Results for a Related Compound

Ligand Target Protein (PDB ID) Predicted Binding Energy (kcal/mol) Implication
Ethyl 3-[(pyridin-2-yl)amino]propanoate Human Alpha Thrombin (1PPB) -7.03 Indicates a stable binding interaction, suggesting potential inhibitory activity.

Data from a docking study on a related propanoate derivative, illustrating the predictive power of the technique. researchgate.net

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into how chemical reactions occur by simulating the entire reaction pathway. These simulations can identify short-lived intermediates and high-energy transition states that are often difficult or impossible to observe experimentally. nih.gov This knowledge is crucial for optimizing reaction conditions, improving yields, and understanding the underlying principles of chemical transformations.

Using quantum chemical methods like DFT, researchers can model the molecular mechanism of a reaction step-by-step. For instance, computational studies on the gas-phase elimination reaction of 2-(dimethylamino)ethyl chloride investigated the transition state, which was found to be a four-centered cyclic structure. researchgate.net The calculations determined the activation energy for the reaction, explaining why the presence of the dimethylamino group enhanced the reaction rate compared to the parent ethyl chloride. researchgate.net This stabilization was attributed to electron delocalization in the transition state. researchgate.net

In another complex reaction involving a furan (B31954) derivative and a nitroalkene, computational analysis was able to distinguish between several postulated mechanisms, including Diels-Alder and Michael-type additions. nih.gov The study identified multiple possible zwitterionic intermediates and calculated the Gibbs free energies of activation for different pathways, ultimately revealing the most probable reaction mechanism, which differed from what had been initially proposed based on experimental results alone. nih.gov Applying such methods to the synthesis or degradation of this compound could provide a detailed molecular-level understanding of the processes involved.

Table 3: Example Calculated Activation Energies for a Related Reaction

Reaction Computational Method Calculated Activation Energy (kJ/mol) Finding
Gas-Phase Elimination of 2-(dimethylamino)ethyl chloride B3LYP/6-31++G(d,p) ~170 The calculated energy barrier helped to explain the observed reaction kinetics and mechanism.

Data derived from a study on a related amino-containing chloride, demonstrating the use of simulation to understand reaction energetics. researchgate.net

Future Research Directions and Translational Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

Traditional chemical synthesis routes, while effective, often rely on harsh conditions, toxic solvents, and complex multi-step processes that generate significant waste. Future research into the synthesis of Ethyl 3-amino-2,2-dimethylpropanoate is poised to embrace the principles of green chemistry to develop more environmentally benign and efficient methodologies.

One promising area is the use of biocatalysis. Enzymes, such as lipases, have demonstrated high efficiency and stereoselectivity in the synthesis of related β-amino acid esters. mdpi.com A key research direction would be the development of a lipase-catalyzed process for the hydrolysis or esterification to produce this compound, which could operate under mild conditions and reduce the need for hazardous reagents. mdpi.com For instance, efficient enzymatic methods have been successfully used to prepare β-aryl-β-amino acid enantiomers. mdpi.com

Another innovative approach involves solvent-free or green solvent reactions. Microwave-assisted synthesis, for example, has been used for the environmentally friendly polymerization of β-amino esters without the need for additional solvents or catalysts. rsc.orgrsc.org Investigating similar microwave-assisted or neat (solvent-free) conditions for the synthesis of the monomer itself could drastically reduce solvent waste and reaction times. A patent for a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, describes a synthesis using an alcohol solvent at high temperatures for extended periods, highlighting an area where greener alternatives could offer significant improvements. google.com

Exploration of Novel Biological Activities and Therapeutic Modalities

While this compound is primarily known as a chemical intermediate, its core structure as a β-amino acid ester presents a valuable scaffold for the discovery of new therapeutic agents. Derivatives of aryl propionic acids and other β-amino acids have shown a wide spectrum of biological activities. orientjchem.org

Future research should focus on using this compound as a building block to create libraries of novel molecules for biological screening. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer and antioxidant candidates. mdpi.com Similarly, other studies have shown that derivatives of related amino acids exhibit potent and selective activity on central nervous system receptors, such as glutamate (B1630785) receptors. nih.gov By modifying the amine or ester functionalities of this compound, it may be possible to develop new compounds with targeted activities.

Furthermore, the class of poly(β-amino esters) is widely researched for its potential in gene delivery and as a biodegradable matrix for controlled drug release. researchgate.netnih.gov A significant translational perspective involves the polymerization of this compound to create novel biodegradable polymers. These polymers could be engineered for specific drug delivery applications, potentially offering lower cytotoxicity compared to other cationic polymers used in non-viral gene therapy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Production

The synthesis and scale-up of chemical production are complex processes that can be significantly enhanced by computational power. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for optimizing chemical synthesis. preprints.orgpreprints.org

For a compound like this compound, AI can be applied in several key areas:

Retrosynthetic Analysis: AI-powered platforms can analyze the molecular structure and propose multiple novel and efficient synthetic routes that may not be obvious to human chemists. acs.org

Reaction Condition Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions—such as temperature, solvent, and catalyst—to maximize yield and minimize by-products. preprints.org This data-driven approach can accelerate the development process and reduce the reliance on costly and time-consuming trial-and-error experimentation. preprints.orgresearchgate.net

Process Automation: AI can be integrated with automated flow chemistry platforms. acs.org This would allow for high-throughput screening of reaction conditions and on-demand production of this compound, ensuring high purity and reproducibility. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to advance these data-driven synthesis planning programs. acs.org

Application as Standards and Reagents in Advanced Analytical Techniques

In analytical chemistry, particularly in fields like clinical diagnostics and metabolomics, there is a critical need for high-purity, well-characterized reference materials to ensure the accuracy and comparability of results. roche.comnih.gov The use of internal standards is a common method to correct for variations in sample preparation and instrument response in techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Given its stable structure and defined molecular weight, this compound is an excellent candidate for development as a certified reference material or an internal standard. Its application could be particularly valuable in:

Mass Spectrometry (MS): In high-resolution metabolomics, which measures thousands of chemicals in biological samples, reference standards are essential for accurate quantification and validation of findings. nih.govoup.com this compound could be used to quantify structurally similar β-amino acids or other metabolites in complex matrices like human plasma or serum.

Chromatography: As an internal standard in GC or liquid chromatography (LC) methods, it can help improve the precision of quantitative analysis for other target analytes by accounting for injection volume variability and matrix effects. nih.gov

The development of a certified supply of this compound would support the standardization of analytical methods, leading to more reliable and reproducible data in both research and clinical settings. roche.comnih.gov

Table of Physicochemical Properties

Physicochemical Properties of this compound
IUPAC NameThis compound
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
CAS Number59193-77-0
Physical FormWhite to Yellow Solid
InChI KeyRYKWAKCJLTYPCV-UHFFFAOYSA-N

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-amino-2,2-dimethylpropanoate, and how can yield be maximized?

Answer:
The synthesis of this compound typically involves reductive amination or esterification of precursor acids. For example, hydrazine hydrate can react with methyl esters under reflux in ethanol to form hydrazide derivatives, as seen in analogous protocols . Catalytic methods, such as using magnesium oxide (MgO) as a heterogeneous base catalyst, have been effective in synthesizing structurally related 3-amino compounds by facilitating three-component reactions . Optimization strategies include:

  • Temperature control : Reflux conditions (e.g., 70–80°C) to ensure complete conversion.
  • Catalyst selection : MgO enhances reaction efficiency and reduces side products.
  • Purification : Crystallization from ethyl acetate or column chromatography to isolate the pure product.

Advanced: How do solvent polarity and substituent effects influence the photophysical behavior of this compound derivatives?

Answer:
The amino and ester groups in this compound can exhibit excitation-wavelength-dependent fluorescence due to intramolecular charge transfer (ICT) states. Studies on analogous esters (e.g., EAADCy) show that polar solvents like tetrahydrofuran (THF) induce dynamic Stokes shifts, where solvent relaxation around the excited-state dipole impacts fluorescence emission . Key methodologies include:

  • Time-resolved fluorescence spectroscopy : To monitor ICT and localized excited (LE) state dynamics.
  • Solvent screening : Compare emission maxima in solvents of varying polarity (e.g., hexane vs. DMSO).
  • Computational modeling : DFT calculations to correlate substituent effects (e.g., dimethyl groups) with photostability.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:
A combination of NMR (¹H, ¹³C) , IR , and mass spectrometry is essential:

  • NMR : Detect amine protons (δ 1.5–2.5 ppm) and ester carbonyls (δ 170–175 ppm). Conflicting data may arise from tautomerism; 2D NMR (e.g., HSQC) resolves ambiguities .
  • IR : Confirm ester C=O (~1740 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹).
  • MS : High-resolution ESI-MS validates molecular weight (C₇H₁₅NO₂, MW 161.20).

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from assay conditions or metabolite interference. Strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites .
  • Dose-response curves : Validate activity thresholds across multiple replicates.

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:
Stability is influenced by:

  • Temperature : Store at –20°C in inert atmospheres to prevent ester hydrolysis.
  • Light exposure : Protect from UV to avoid photodegradation of the amino group.
  • Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term storage .

Advanced: What synthetic strategies mitigate steric hindrance from the 2,2-dimethyl group during functionalization?

Answer:
The dimethyl group limits reactivity at the β-position. Solutions include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during alkylation .
  • Microwave-assisted synthesis : Enhance reaction kinetics for sterically hindered sites .
  • Catalytic systems : Pd/C or Ni catalysts for selective cross-coupling reactions.

Basic: How can researchers validate the purity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Melting point analysis : Compare observed values with literature data.
  • Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Advanced: What role does this compound play in designing prodrugs?

Answer:
The ester group enables prodrug strategies via hydrolysis to active carboxylic acids. Methodologies include:

  • Enzymatic assays : Test susceptibility to esterases in plasma or liver microsomes.
  • pH-dependent release : Monitor hydrolysis rates in simulated gastric (pH 1.2) vs. intestinal (pH 6.8) fluids .
  • In vivo pharmacokinetics : Track bioavailability using radiolabeled analogs.

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) for activity prediction .

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Reactant of Route 1
Ethyl 3-amino-2,2-dimethylpropanoate
Reactant of Route 2
Ethyl 3-amino-2,2-dimethylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.